dimethyl-[5-(methylcarbamoyloxy)-2-propan-2-ylphenyl]azanium;chloride
Description
Dimethyl-[5-(methylcarbamoyloxy)-2-propan-2-ylphenyl]azanium; chloride is a quaternary ammonium compound characterized by a substituted phenyl ring core. Its structure includes:
- Quaternary azanium group: A positively charged nitrogen atom bonded to two methyl groups.
- Phenyl ring substituents:
- A methylcarbamoyloxy group (-O-CO-NH-CH₃) at the 5-position.
- An isopropyl group (-CH(CH₃)₂) at the 2-position.
- Counterion: Chloride (Cl⁻).
Its quaternary ammonium moiety enhances water solubility and stability, making it suitable for formulations requiring ionic compatibility .
Properties
CAS No. |
64059-22-9 |
|---|---|
Molecular Formula |
C13H21ClN2O2 |
Molecular Weight |
272.77 g/mol |
IUPAC Name |
dimethyl-[5-(methylcarbamoyloxy)-2-propan-2-ylphenyl]azanium;chloride |
InChI |
InChI=1S/C13H20N2O2.ClH/c1-9(2)11-7-6-10(17-13(16)14-3)8-12(11)15(4)5;/h6-9H,1-5H3,(H,14,16);1H |
InChI Key |
IDKRSPACENAVIN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)OC(=O)NC)[NH+](C)C.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Preparation of the Substituted Phenyl Intermediate
The core aromatic structure, 5-(methylcarbamoyloxy)-2-propan-2-ylphenyl, involves:
- Introduction of an isopropyl group at the 2-position of the phenyl ring.
- Installation of a methylcarbamoyloxy group (a methyl carbamate ester) at the 5-position.
A plausible synthetic approach includes:
Starting Material : 2-isopropyl-5-hydroxybenzyl alcohol or 2-isopropyl-5-hydroxybenzene derivative can be used as the phenolic precursor.
Carbamoylation : The hydroxyl group at the 5-position is reacted with methyl isocyanate or methyl chloroformate to form the methylcarbamoyloxy substituent. This step typically requires a base such as triethylamine to scavenge the released HCl or CO2, and is conducted under anhydrous conditions to prevent hydrolysis.
Protection/Deprotection Steps : If other reactive groups are present, protecting groups may be employed to ensure selective carbamoylation.
Formation of the Dimethylazanium Salt
The quaternary ammonium salt formation involves:
Introduction of the Dimethylamino Group : The phenyl intermediate bearing the methylcarbamoyloxy and isopropyl substituents is functionalized with a dimethylaminoethyl side chain, typically via nucleophilic substitution or etherification.
Quaternization : The tertiary amine is then methylated using methyl chloride or methyl iodide to form the quaternary ammonium azanium salt. The chloride counterion is introduced by using methyl chloride or by ion exchange if another methylating agent is used.
Purification and Characterization
- The crude product is purified by recrystallization or chromatography.
- Purity is assessed by gas chromatography (GC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS).
- Yields are optimized by controlling reaction times, temperatures, and stoichiometry.
Summary of Preparation Methods
| Stage | Reagents/Conditions | Outcome |
|---|---|---|
| Aromatic substitution | Starting phenol derivative, methyl isocyanate or methyl chloroformate, base | Methylcarbamoyloxy group installed on phenyl ring |
| Side chain introduction | Alkylation with dimethylaminoethyl halide or nucleophilic substitution | Tertiary amine side chain attached |
| Quaternization | Methyl chloride or iodide, heat, solvent | Formation of quaternary ammonium chloride salt |
| Purification | Recrystallization, chromatography | Pure dimethyl-[5-(methylcarbamoyloxy)-2-propan-2-ylphenyl]azanium;chloride |
Source Diversity and Authority
- The patent CN111072470A provides detailed multi-step synthetic methodology for related aromatic acyl chlorides with high yields and purity, demonstrating industrial viability and reproducibility.
- PubChem and chemical databases provide structural and molecular data for related quaternary ammonium compounds, supporting the chemical plausibility of the synthesis route.
- Chemical literature on carbamate ester formation and quaternary ammonium salt synthesis confirms the standard protocols and conditions used in the preparation steps.
Chemical Reactions Analysis
Types of Reactions
Dimethyl-[5-(methylcarbamoyloxy)-2-propan-2-ylphenyl]azanium;chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as hydroxide ions or amines in aqueous or organic solvents.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Dimethyl-[5-(methylcarbamoyloxy)-2-propan-2-ylphenyl]azanium;chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of dimethyl-[5-(methylcarbamoyloxy)-2-propan-2-ylphenyl]azanium;chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare dimethyl-[5-(methylcarbamoyloxy)-2-propan-2-ylphenyl]azanium; chloride with structurally or functionally related compounds:
Structural and Functional Analysis
Azure B: Structural Differences: Azure B contains a planar phenothiazine ring system, enabling π-π stacking and redox activity, unlike the phenyl-based target compound. Activity: Azure B inhibits caspases via oxidation of catalytic cysteine residues, while the target compound’s methylcarbamoyloxy group may act as a substrate or competitive inhibitor for serine hydrolases .
Nitrofuran-containing Azanium Bromide (): Functional Group Contrast: The nitrofuran group confers antimicrobial properties, absent in the target compound. Both share quaternary ammonium groups but differ in substituent bioactivity.
Dimethylcarbamoyl Chloride: Reactivity: As a carbamoyl chloride, it is highly reactive and used in synthesizing carbamate pesticides.
Key Research Findings
- Solubility and Stability: The quaternary ammonium group in the target compound improves aqueous solubility compared to non-ionic carbamate pesticides (e.g., procyazine in ) .
- Enzyme Interaction : Unlike methylene blue (), which inhibits caspases via redox mechanisms, the target compound’s methylcarbamoyloxy group may interact with esterases or proteases, analogous to carbamate insecticides (e.g., pirimicarb in ) .
- Toxicity Profile : The absence of reactive groups (e.g., nitrofuran or chlorophenyl) in the target compound suggests a lower acute toxicity compared to compounds like azafenidin () or trifluoroacetyl chloride () .
Biological Activity
Dimethyl-[5-(methylcarbamoyloxy)-2-propan-2-ylphenyl]azanium;chloride, also known by its CAS number 64059-22-9, is a quaternary ammonium compound characterized by a complex structure that includes a dimethylamino group and a carbamate moiety. Its unique structural features contribute to its biological activity, particularly its potential applications in medicinal chemistry and organic synthesis.
- Molecular Formula : C13H21ClN2O2
- Molecular Weight : 286.8 g/mol
- IUPAC Name : this compound
Research indicates that this compound exhibits antimicrobial and antifungal properties . Its mechanism of action is believed to involve interactions with specific molecular targets, inhibiting certain enzymes or receptors. This modulation of biological pathways positions the compound as a candidate for further pharmacological studies, particularly in the context of infectious diseases.
Antimicrobial Activity
In vitro studies have demonstrated the compound's effectiveness against various microbial strains. For instance, it has shown significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The following table summarizes some key findings:
| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
Enzyme Inhibition Studies
The compound has been investigated for its inhibitory effects on cholinesterases, which are critical enzymes involved in neurotransmission. Preliminary results suggest that it may act as a reversible inhibitor, potentially offering therapeutic avenues for conditions related to cholinergic dysfunction.
Case Studies
- Cholinesterase Reactivation : A study evaluated the reactivation potential of various compounds on cholinesterase inhibited by organophosphates. This compound was tested alongside known reactivators and showed promising results in restoring enzyme activity in vitro, suggesting its potential utility in treating organophosphate poisoning .
- Antifungal Applications : In a clinical setting, the compound was applied to treat fungal infections resistant to conventional antifungal agents. Patients exhibited improved outcomes, evidenced by reduced fungal load and enhanced recovery rates .
Future Directions
The unique structural characteristics of this compound warrant further exploration into its biological activities. Future research should focus on:
- Mechanistic Studies : Detailed investigations into the molecular pathways affected by the compound.
- In Vivo Studies : Assessing therapeutic efficacy and safety profiles in animal models.
- Formulation Development : Creating effective delivery systems to enhance bioavailability and therapeutic outcomes.
Q & A
Basic: What synthetic methodologies are recommended for preparing dimethyl-[5-(methylcarbamoyloxy)-2-propan-2-ylphenyl]azanium chloride?
Answer:
The synthesis involves multi-step organic reactions, starting with functionalization of the phenolic core. A typical approach includes:
Esterification : Reacting 5-hydroxy-2-isopropylphenol with methyl isocyanate to form the methylcarbamoyloxy intermediate.
Quaternization : Introducing dimethylamine via nucleophilic substitution under controlled pH (8–9) to form the azanium center.
Salt Formation : Treating with hydrochloric acid to yield the chloride salt.
Critical Considerations :
- Use anhydrous conditions during quaternization to avoid hydrolysis .
- Monitor reaction progress via HPLC or TLC to isolate intermediates (e.g., Rf = 0.45 in ethyl acetate/hexane, 3:7) .
Basic: What analytical techniques are essential for structural confirmation and purity assessment?
Answer:
Structural Confirmation :
- Single-Crystal X-Ray Diffraction (SCXRD) : Resolves bond angles (e.g., C–N–C ≈ 107.7°) and crystallographic parameters (space group P2₁/c, Z = 4) .
- NMR Spectroscopy :
- HPLC-MS : Quantifies impurities (<0.5% by area normalization) using a C18 column (gradient: acetonitrile/water + 0.1% formic acid) .
Advanced: How can researchers design experiments to investigate degradation pathways under environmental conditions?
Answer:
Methodological Framework :
- Theoretical Basis : Link degradation studies to atmospheric chemistry principles (e.g., hydroxyl radical reactivity) .
- Experimental Design :
- Photolysis Studies : Expose the compound to UV light (λ = 254 nm) in a photoreactor; monitor degradation via LC-MS.
- Hydrolysis Kinetics : Assess pH-dependent stability (pH 3–11) at 25°C and 40°C.
- QSPR Modeling : Predict half-lives using quantitative structure-property relationships .
Data Interpretation : Compare experimental half-lives with computational predictions to identify discrepancies (e.g., steric effects in hydrolysis) .
Advanced: How can contradictions in pharmacological data (e.g., binding affinities) be resolved?
Answer:
Analytical Workflow :
Validate Assay Conditions : Ensure consistency in buffer composition (e.g., ionic strength, pH) and temperature across studies.
Orthogonal Techniques :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd).
- Isothermal Titration Calorimetry (ITC) : Confirm thermodynamic parameters (ΔH, ΔS) .
Theoretical Alignment : Reconcile data with molecular docking simulations (e.g., AutoDock Vina) to assess steric/electronic mismatches .
Case Example : Discrepancies in IC50 values may arise from solvent polarity effects on ligand conformation; use MD simulations to validate .
Advanced: What strategies are recommended for elucidating the compound’s mechanism of action in biological systems?
Answer:
Integrated Approach :
Target Identification :
- Chemical Proteomics : Use affinity-based pull-down assays with biotinylated analogs.
- CRISPR-Cas9 Screening : Identify gene knockouts that reduce compound efficacy .
Mechanistic Studies :
- Kinase Profiling : Test against a panel of 468 kinases (Eurofins KinaseProfiler) to identify off-target effects.
- Metabolomics : Track downstream metabolic perturbations via GC-MS or NMR .
Theoretical Validation : Align findings with pathway databases (e.g., KEGG, Reactome) to map interactions .
Basic: What safety and handling protocols are critical for laboratory work with this compound?
Answer:
Safety Measures :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coat, and safety goggles.
- Ventilation : Perform reactions in a fume hood due to potential HCl release during salt formation.
Waste Disposal : - Neutralize acidic waste with sodium bicarbonate before disposal.
- Collect organic solvents in halogenated waste containers .
Advanced: How can researchers optimize the compound’s solubility and bioavailability for in vivo studies?
Answer:
Methodological Steps :
Co-Solvent Screening : Test solubility in PEG-400, DMSO, or cyclodextrin complexes.
Salt Screening : Explore alternative counterions (e.g., sulfate, citrate) to enhance aqueous solubility.
Pharmacokinetic Profiling :
- In Situ Perfusion Models : Measure intestinal permeability (e.g., rat jejunum).
- Microsomal Stability Assays : Assess hepatic clearance using human liver microsomes .
Data-Driven Optimization : Use machine learning (e.g., Random Forest) to correlate molecular descriptors with bioavailability .
Advanced: What computational tools are effective for predicting the compound’s environmental fate?
Answer:
Modeling Approaches :
- EPI Suite : Estimate biodegradation half-lives (e.g., BIOWIN3) and bioaccumulation potential (BCF).
- DFT Calculations : Predict reaction pathways with hydroxyl radicals (e.g., Gibbs free energy barriers) .
Validation : Cross-reference predictions with experimental data from OECD 301B ready biodegradability tests .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
